molecular formula C10H11NO3S B1283061 Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate CAS No. 154404-91-8

Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate

Cat. No. B1283061
M. Wt: 225.27 g/mol
InChI Key: ZZMWDVVCXPSVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as benzothiazoles. These compounds contain a benzene ring fused to a thiazole ring, which is a five-membered ring with one nitrogen and one sulfur atom. The specific compound is a derivative of this class, featuring additional structural modifications such as a tetrahydro moiety and a carboxylate ester function.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been reported in the literature. For instance, ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, a compound with a similar backbone, was prepared from its amino precursor using the thiophosgene method . This compound was further reacted with nucleophiles to yield various heterocyclic compounds, including benzothieno[2,3-d]pyrimidine derivatives . Another related synthesis involves the cyclization of thioamide with 2-chloroacetoacetate to produce ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate . These methods demonstrate the versatility of reactions involving benzothiazole derivatives and their potential for generating a wide array of heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques allow for the determination of the functional groups present, the confirmation of the molecular framework, and the identification of substituents attached to the core structure. The molecular structure of ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate would likely be elucidated using similar methods, ensuring the correct placement of the oxo, tetrahydro, and carboxylate functionalities.

Chemical Reactions Analysis

Benzothiazole derivatives undergo a variety of chemical reactions, which can be used to synthesize novel compounds with potential pharmacological activities. For example, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in the presence of ethanol and triethylamine (EtOH/TEA) at room temperature leads to the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . These reactions highlight the reactivity of the benzothiazole moiety and its ability to engage in cyclization and substitution reactions to yield complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of the carboxylate ester group typically increases the compound's solubility in organic solvents, while the heterocyclic rings may contribute to the compound's stability and reactivity. The hypnotic activity of some benzothiazole derivatives suggests that these compounds can cross biological membranes and interact with biological targets, which is a significant aspect of their physical-chemical profile . The specific properties of ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate would need to be determined experimentally, but they are likely to be consistent with the properties observed for related compounds.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate has been utilized in various chemical synthesis and reaction studies. For instance, it's involved in the recyclization reactions with amines, forming corresponding ethyl carboxylates with determined structures via X-ray analysis (Shipilovskikh et al., 2014).

Synthesis of Central Nervous System Active Compounds

  • This compound has been used in the synthesis of central nervous system active compounds. These synthesis processes often yield various substitution products, with some demonstrating loss of motor control effects in animal models (Hung, Janowski & Prager, 1985).

Creation of Fused Heterocyclic Structures

  • It plays a role in the diastereoselective synthesis of fused heterocyclic structures like [1,3]thiazolo[1,3]oxazins and [1,3]oxazino[2,3-b][1,3]benzothiazoles (Yavari, Hossaini, Souri & Seyfi, 2009).

Potential in Anesthesia and Preanesthetic Medication

  • Certain derivatives of ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate are being investigated for their potential use as ultra-short acting hypnotics in anesthesia, with some showing promising results without acute tolerance or side effects (El-Subbagh et al., 2008).

Antimicrobial and Anti-inflammatory Agents

  • Derivatives of this compound have been synthesized for potential antimicrobial and non-steroidal anti-inflammatory applications. Some compounds exhibit promising biological activity in this regard (Narayana et al., 2006).

Synthesis of Novel Heterocyclic Compounds

  • Research has also explored its reactions with isothiocyanato, leading to the synthesis of novel heterocyclic compounds with potential hypnotic activity (Ghorab, Heiba & El-gawish, 1995).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

ethyl 7-oxo-5,6-dihydro-4H-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-2-14-10(13)9-11-6-4-3-5-7(12)8(6)15-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMWDVVCXPSVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566049
Record name Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate

CAS RN

154404-91-8
Record name Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.